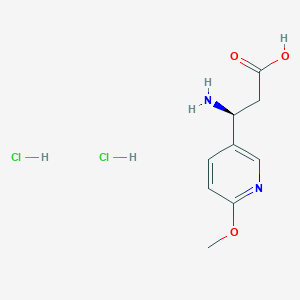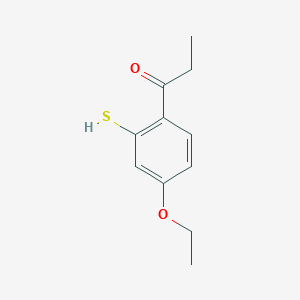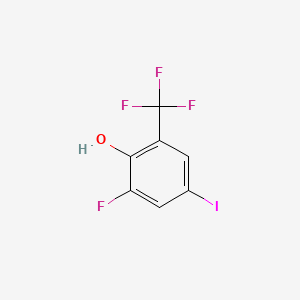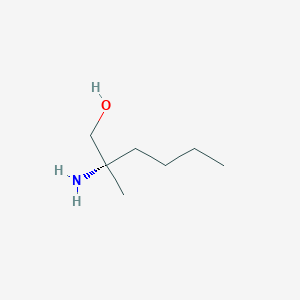![molecular formula C8H12CaO5 B14041658 [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium methacrylate hydrate is a chemical compound with the formula C₈H₁₀CaO₄·xH₂O. It is a calcium salt of methacrylic acid and is commonly used in various industrial and scientific applications. This compound is known for its role in polymerization processes and its ability to form stable complexes with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium methacrylate hydrate can be synthesized through the reaction of methacrylic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where methacrylic acid is neutralized by calcium hydroxide, resulting in the formation of calcium methacrylate hydrate. The reaction can be represented as follows: [ \text{2CH}_2\text{C(CH}_3\text{)COOH} + \text{Ca(OH)}_2 \rightarrow \text{(CH}_2\text{C(CH}_3\text{)COO)}_2\text{Ca} + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, calcium methacrylate hydrate is produced using large-scale reactors where methacrylic acid and calcium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in its hydrated form .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium methacrylate hydrate undergoes various chemical reactions, including:
Polymerization: It can participate in radical polymerization reactions to form polymers with specific properties.
Substitution Reactions: It can react with other acids or bases to form different calcium salts.
Common Reagents and Conditions:
Radical Polymerization: This reaction typically requires initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and is carried out under controlled temperature conditions.
Substitution Reactions: These reactions often involve the use of strong acids or bases to facilitate the exchange of the methacrylate group with other functional groups.
Major Products Formed:
Polymers: The polymerization of calcium methacrylate hydrate results in the formation of poly(methacrylate) compounds.
Calcium Salts: Substitution reactions can yield various calcium salts depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Calcium methacrylate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as enhanced mechanical strength and thermal stability.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Wirkmechanismus
The mechanism of action of calcium methacrylate hydrate involves its ability to form stable complexes with other molecules. In polymerization reactions, it acts as a monomer that can undergo radical polymerization to form long polymer chains. The presence of calcium ions in the compound also plays a crucial role in stabilizing the polymer structure and enhancing its mechanical properties .
Vergleich Mit ähnlichen Verbindungen
Calcium Acrylate: Similar to calcium methacrylate hydrate, calcium acrylate is used in polymerization reactions but has different properties due to the absence of the methyl group on the acrylate moiety.
Calcium Silicate Hydrate: This compound is widely used in the construction industry for its binding properties and is a major component of cement.
Uniqueness: Calcium methacrylate hydrate is unique due to its ability to participate in radical polymerization reactions and form stable complexes with other molecules. Its incorporation into dental materials and self-healing concrete highlights its versatility and wide range of applications .
Eigenschaften
Molekularformel |
C8H12CaO5 |
|---|---|
Molekulargewicht |
228.26 g/mol |
IUPAC-Name |
calcium;2-methylprop-2-enoate;hydrate |
InChI |
InChI=1S/2C4H6O2.Ca.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
MPNYMKXWIGWBSX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)



![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)

![3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14041648.png)


